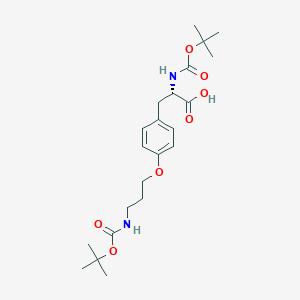

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine

説明

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is a modified L-tyrosine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. The first Boc group protects the α-amino group of tyrosine, while the second Boc group is attached to an O-linked 3-aminopropyl side chain. This compound is primarily utilized in peptide synthesis to prevent unwanted side reactions during coupling or deprotection steps. The dual Boc groups enhance steric protection and enable selective deprotection under acidic conditions (e.g., trifluoroacetic acid), making it valuable for synthesizing complex peptides or protein conjugates requiring orthogonal protection strategies .

特性

分子式 |

C22H34N2O7 |

|---|---|

分子量 |

438.5 g/mol |

IUPAC名 |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C22H34N2O7/c1-21(2,3)30-19(27)23-12-7-13-29-16-10-8-15(9-11-16)14-17(18(25)26)24-20(28)31-22(4,5)6/h8-11,17H,7,12-14H2,1-6H3,(H,23,27)(H,24,28)(H,25,26)/t17-/m0/s1 |

InChIキー |

AZYSHDSVGUFBQN-KRWDZBQOSA-N |

異性体SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine This reaction results in the formation of the Boc-protected tyrosine derivative

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.

Oxidation and Reduction Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Alkylating agents such as alkyl halides

Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Reduction: Reducing agents like sodium borohydride (NaBH4)

Major Products Formed

Deprotection: L-tyrosine and 3-aminopropyl-L-tyrosine

Substitution: Various alkylated derivatives of L-tyrosine

Oxidation: Quinones

Reduction: Catechols

科学的研究の応用

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino and hydroxyl groups from unwanted reactions, allowing for selective modifications of the molecule. Upon deprotection, the functional groups are restored, enabling further chemical transformations.

類似化合物との比較

Comparison with Similar Compounds

The following table compares N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine with structurally or functionally related tyrosine derivatives:

Key Differences and Research Findings:

Protection Strategy: N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine’s dual Boc groups provide sequential deprotection flexibility, unlike single-protected analogs like N-Boc-L-tyrosine tert-butyl ester . Benzyl (N-Boc-O-benzyl-L-tyrosine) and tert-butyl ester groups require distinct deprotection methods (hydrogenolysis vs. acid hydrolysis), whereas the 3-Boc-aminopropyl chain allows for tailored functionalization .

Functional Group Reactivity: The 3-Boc-aminopropyl side chain introduces a primary amine (after Boc removal), enabling post-synthetic modifications (e.g., crosslinking or fluorescent labeling). This contrasts with azide-functionalized O-(3-azidopropyl)-L-tyrosine, which is tailored for click chemistry .

Solubility and Stability :

- N-Acetyl-L-tyrosine (NALT) exhibits superior water solubility due to its acetyl group, making it ideal for supplements. In contrast, Boc-protected derivatives are typically lipophilic and require organic solvents for handling .

Applications in Research: 3-Chloro-N-Boc-L-tyrosine is pivotal in synthesizing halogenated bioactive peptides, whereas N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine’s branched structure is advantageous for dendritic peptide architectures .

Economic and Practical Factors: Boc-protected compounds generally command higher prices due to synthetic complexity. For example, N-Boc-S-benzyl-L-cysteine costs ~JPY32,000/5g (), while N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is likely more expensive due to additional Boc group incorporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。